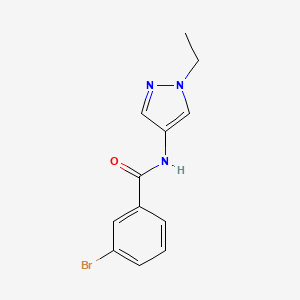
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the levels of antioxidant enzymes. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its limitations include low solubility in water and poor bioavailability.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide. One potential area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes. Moreover, further studies are needed to understand its mechanism of action and to improve its bioavailability. Overall, the research on this compound has shown promising results and has the potential to lead to the development of new therapeutic agents.
Métodos De Síntesis
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide can be synthesized using different methods, including the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with hydrazine hydrate and acetic acid. Another method involves the reaction of 4-bromoacetophenone with ethyl hydrazinecarboxylate followed by the reaction with 4-ethyl-1H-pyrazole-3-carboxylic acid. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide has been investigated for its potential therapeutic applications. Studies have shown that this compound has anticancer, anti-inflammatory, and antifungal properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Moreover, it has been shown to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
3-bromo-N-(1-ethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-2-16-8-11(7-14-16)15-12(17)9-4-3-5-10(13)6-9/h3-8H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVWXNEQIJREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)




![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)